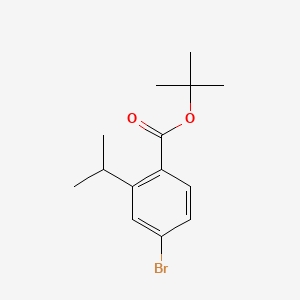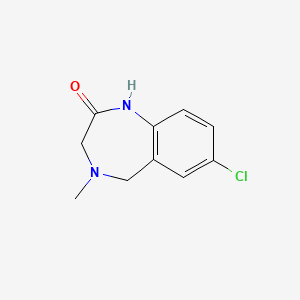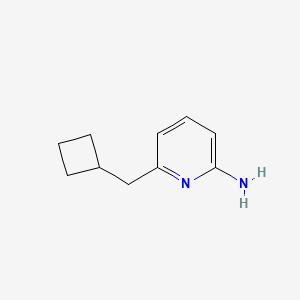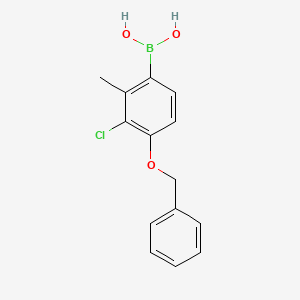
Tert-butyl 4-bromo-2-isopropylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 4-bromo-2-isopropylbenzoate is an organic compound with the molecular formula C14H19BrO2. It is a derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by a tert-butyl group, and the benzene ring is substituted with a bromine atom and an isopropyl group. This compound is used in various chemical reactions and has applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tert-butyl 4-bromo-2-isopropylbenzoate can be synthesized through several methods. One common method involves the esterification of 4-bromo-2-isopropylbenzoic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or distillation .
Industrial Production Methods
In industrial settings, the synthesis of tert-butyl esters, including this compound, can be achieved using flow microreactor systems. This method offers advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-bromo-2-isopropylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide or cyanide ions, under appropriate conditions.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or potassium cyanide, typically in polar solvents like ethanol or water.
Elimination Reactions: Strong bases such as sodium ethoxide or potassium tert-butoxide are used in non-polar solvents.
Major Products Formed
Substitution Reactions: Products include 4-hydroxy-2-isopropylbenzoate or 4-cyano-2-isopropylbenzoate.
Elimination Reactions: Products include alkenes such as 2-isopropyl-4-tert-butylstyrene.
Scientific Research Applications
Tert-butyl 4-bromo-2-isopropylbenzoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of tert-butyl 4-bromo-2-isopropylbenzoate involves its interaction with various molecular targets. In substitution reactions, the bromine atom is replaced by nucleophiles, leading to the formation of new bonds and products. In elimination reactions, the compound undergoes deprotonation, resulting in the formation of alkenes .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl bromide: An organic compound with a similar tert-butyl group and bromine atom, used in synthetic organic chemistry.
1-Boc-4-anilinopiperidine-1-carboxylate: A compound used as an intermediate in the synthesis of fentanyl and related derivatives.
Uniqueness
Tert-butyl 4-bromo-2-isopropylbenzoate is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical reactivity and applications compared to other tert-butyl esters and brominated compounds .
Properties
Molecular Formula |
C14H19BrO2 |
|---|---|
Molecular Weight |
299.20 g/mol |
IUPAC Name |
tert-butyl 4-bromo-2-propan-2-ylbenzoate |
InChI |
InChI=1S/C14H19BrO2/c1-9(2)12-8-10(15)6-7-11(12)13(16)17-14(3,4)5/h6-9H,1-5H3 |
InChI Key |
UEOMOFXAHBKKKW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1)Br)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]acetic acid](/img/structure/B14030413.png)







![Rel-tert-butyl (1R,5S,6s)-6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate acetate](/img/structure/B14030467.png)

![6-Bromo-2,2-difluoro-2H-benzo[B][1,4]oxazin-3(4H)-one](/img/structure/B14030484.png)

![1-(3-(6-Bromo-7-(difluoromethyl)-3,4-dihydroquinolin-1(2H)-yl)-1-(tetrahydro-2H-pyran-4-yl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl)ethan-1-one](/img/structure/B14030487.png)

